Cas no 1355248-01-9 (N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine)

N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine is a brominated and fluorinated aromatic amine derivative featuring a cyclopentylamine substituent. This compound is of interest in medicinal and synthetic chemistry due to its unique structural motif, combining a halogenated phenyl ring with a cyclic amine moiety. The presence of bromine and fluorine enhances its potential as a versatile intermediate in cross-coupling reactions, while the cyclopentyl group may influence steric and electronic properties. Its well-defined structure makes it suitable for applications in drug discovery, particularly in the development of targeted bioactive molecules. High purity and stability under standard conditions further support its utility in research and industrial processes.
N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine structure
1355248-01-9 structure
商品名:N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine
CAS番号:1355248-01-9
MF:C12H15BrFN
メガワット:272.15700
MDL:MFCD21333079
CID:2771448
PubChem ID:70699458

N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine 化学的及び物理的性質

名前と識別子

    • N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine
    • 1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene;
    • 1355248-01-9
    • BS-26660
    • 1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene
    • MFCD21333079
    • CS-0211851
    • DTXSID10742661
    • MDL: MFCD21333079
    • インチ: InChI=1S/C12H15BrFN/c13-11-7-3-4-9(12(11)14)8-15-10-5-1-2-6-10/h3-4,7,10,15H,1-2,5-6,8H2
    • InChIKey: NOGCVTOHKLXGNX-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 271.03700
  • どういたいしつりょう: 271.03719Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 194
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 12Ų

じっけんとくせい

  • PSA: 12.03000
  • LogP: 4.01130

N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB312120-10g
1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene, 98%; .
1355248-01-9 98%
10g
€1062.00 2024-04-19
A2B Chem LLC
AE61916-5g
1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene
1355248-01-9 ≥ 98 %
5g
$872.00 2024-04-20
1PlusChem
1P009X18-5g
1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene
1355248-01-9 98%
5g
$429.00 2025-02-25
Crysdot LLC
CD12151139-5g
1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene
1355248-01-9 95+%
5g
$339 2024-07-23
Chemenu
CM320123-5g
1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene
1355248-01-9 95%
5g
$320 2021-06-15
abcr
AB312120-10 g
1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene; 98%
1355248-01-9
10g
€937.00 2022-03-25
Chemenu
CM320123-10g
1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene
1355248-01-9 95%
10g
$533 2021-06-15
abcr
AB312120-5g
1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene, 98%; .
1355248-01-9 98%
5g
€654.00 2024-04-19
Ambeed
A514922-5g
1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene
1355248-01-9 98%
5g
$518.0 2024-04-24
A2B Chem LLC
AE61916-1g
1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene
1355248-01-9 ≥ 98 %
1g
$338.00 2024-04-20

N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine 関連文献

N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamineに関する追加情報

Comprehensive Overview of N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine (CAS No. 1355248-01-9)

N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine (CAS No. 1355248-01-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, often referred to by its systematic name, features a cyclopentanamine core linked to a 3-bromo-2-fluorophenyl group via a methylene bridge. Its molecular formula and weight make it a promising candidate for various applications, particularly in drug discovery and material science.

The compound's structure is characterized by the presence of a bromine and fluorine substituents on the phenyl ring, which are known to influence its electronic and steric properties. These halogens are often utilized in medicinal chemistry to enhance binding affinity and metabolic stability. Researchers are particularly interested in how the cyclopentanamine moiety interacts with biological targets, as this scaffold is prevalent in many bioactive molecules. The combination of these features makes N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine a valuable tool for studying structure-activity relationships (SAR).

In recent years, the demand for halogenated compounds like N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine has surged, driven by their utility in high-throughput screening and fragment-based drug design. These methodologies are critical in modern drug discovery, where identifying lead compounds with optimal pharmacokinetic properties is a priority. The compound's CAS No. 1355248-01-9 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research.

Another area of interest is the compound's potential role in central nervous system (CNS) drug development. The cyclopentanamine scaffold is structurally similar to several neuromodulators, making it a candidate for exploring new therapeutic avenues. Researchers are investigating its interactions with neurotransmitter receptors, which could lead to breakthroughs in treating neurological disorders. This aligns with the growing public focus on mental health and neurodegenerative diseases, topics that dominate healthcare discussions today.

From a synthetic chemistry perspective, N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine presents intriguing challenges and opportunities. The incorporation of bromine and fluorine atoms requires precise control over reaction conditions to avoid unwanted side products. Advanced techniques such as microwave-assisted synthesis and flow chemistry are being explored to optimize its production. These methods not only improve yield but also align with the industry's push toward green chemistry and sustainable practices.

The compound's physicochemical properties, including solubility, stability, and lipophilicity, are also under scrutiny. These factors are crucial for its potential application in formulation science, where researchers aim to develop more effective drug delivery systems. Given the rising popularity of personalized medicine, understanding how structural modifications impact these properties is essential for tailoring treatments to individual patient needs.

In summary, N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine (CAS No. 1355248-01-9) is a multifaceted compound with broad implications for pharmaceutical and chemical research. Its unique structure, combined with the strategic placement of halogen atoms, makes it a subject of ongoing investigation. As the scientific community continues to explore its potential, this compound is likely to remain a key player in advancing drug discovery and material innovation.

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Amadis Chemical Company Limited
(CAS:1355248-01-9)N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine
A1126070
清らかである:99%
はかる:5g
価格 ($):466.0